molecular formula C20H20N2O2 B4719868 N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide

Cat. No. B4719868
M. Wt: 320.4 g/mol
InChI Key: QNFKCGSNBRVOJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide, also known as BI-78D3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide involves the binding of the compound to the bromodomain of BRD4, which prevents the protein from interacting with its target genes. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, resulting in the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of the malaria parasite Plasmodium falciparum, as well as the replication of the hepatitis C virus. N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide is its high potency and selectivity for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, the compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, the synthesis of N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide is relatively complex and requires specialized equipment and expertise.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another area of focus is the investigation of the compound's potential applications in other diseases, such as viral infections and inflammatory disorders. Finally, there is a need for further studies to elucidate the mechanism of action of N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide and its effects on gene expression and cellular signaling pathways.

Scientific Research Applications

N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression and cell growth. Inhibition of BRD4 has been linked to the suppression of cancer cell growth and the induction of apoptosis. N-(tert-butyl)-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-tert-butyl-2-oxo-2-(2-phenylindolizin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-20(2,3)21-19(24)18(23)17-16(14-9-5-4-6-10-14)13-15-11-7-8-12-22(15)17/h4-13H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFKCGSNBRVOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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